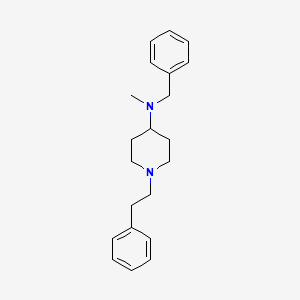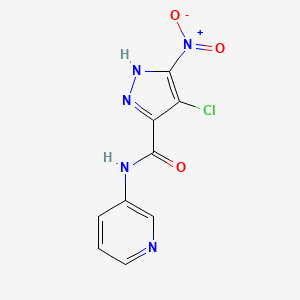![molecular formula C20H22F2N2OS B6105410 7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6105410.png)
7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane is a novel compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is a spirocyclic scaffold that exhibits promising biological activities, making it an attractive target for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane involves the modulation of various cellular pathways. The compound has been shown to inhibit the activity of various enzymes and receptors, leading to the inhibition of cell proliferation and induction of apoptosis. Additionally, the compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
The compound this compound exhibits various biochemical and physiological effects. Some of the effects observed include:
1. Inhibition of cell proliferation: The compound has been shown to inhibit the growth of various cancer cell lines.
2. Induction of apoptosis: The compound has been shown to induce programmed cell death in cancer cells.
3. Anti-inflammatory activity: The compound exhibits anti-inflammatory properties and has been shown to reduce inflammation in various disease models.
4. Antioxidant activity: The compound exhibits potent antioxidant activity and has been shown to reduce oxidative stress in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent
Actividad Biológica
The compound exhibits potent biological activity, making it an attractive target for drug discovery and development.
2. Commercially Available Starting Materials: The starting materials for the synthesis of the compound are commercially available, making it easy to obtain.
3. Multi-Step Synthesis: The synthesis of the compound requires expertise in organic chemistry and involves a multi-step process.
4. Lack of Clinical Data: There is currently a lack of clinical data on the compound, making it difficult to assess its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on the compound 7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane. Some of the areas of research that could be explored include:
1. Structural Modifications: The synthesis of structurally modified analogs of the compound could help to identify more potent and selective compounds.
2. Pharmacokinetic Studies: Further studies on the pharmacokinetics of the compound could help to understand its distribution, metabolism, and excretion in vivo.
3. Clinical Trials: Clinical trials could help to assess the safety and efficacy of the compound as a therapeutic agent.
4. Mechanistic Studies: Further mechanistic studies could help to understand the precise molecular targets of the compound and its mode of action.
Conclusion:
In conclusion, this compound is a novel compound that exhibits potent biological activity and has potential applications in various fields of scientific research. The compound has been extensively studied for its anti-cancer, neuroprotective, and antibacterial properties. However, further research is needed to fully understand the potential of the compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of 7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis are commercially available and include 3-thiophenecarboxylic acid, 3,4-difluorobenzaldehyde, and 1,2-diaminocyclohexane. The synthesis involves the formation of an amide bond between 3-thiophenecarboxylic acid and 1,2-diaminocyclohexane, followed by the condensation of the resulting compound with 3,4-difluorobenzaldehyde to form the final product.
Aplicaciones Científicas De Investigación
The compound 7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential applications in various fields of scientific research. Some of the areas of research where this compound has shown promise include:
1. Cancer Research: Studies have shown that the compound exhibits potent anti-cancer activity against various cancer cell lines. The mechanism of action involves the inhibition of cell proliferation and induction of apoptosis.
2. Neurodegenerative Diseases: The compound has shown potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action involves the inhibition of amyloid-beta aggregation and the reduction of oxidative stress.
3. Antibacterial Activity: The compound exhibits potent antibacterial activity against various gram-positive and gram-negative bacteria. The mechanism of action involves the disruption of bacterial cell wall synthesis.
Propiedades
IUPAC Name |
[9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2OS/c21-17-3-2-15(10-18(17)22)11-23-7-1-5-20(13-23)6-8-24(14-20)19(25)16-4-9-26-12-16/h2-4,9-10,12H,1,5-8,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWLXBSCVBQDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CSC=C3)CN(C1)CC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-isopropoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6105328.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]methanesulfonamide](/img/structure/B6105331.png)

![1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-phenylazepane](/img/structure/B6105338.png)
![methyl 2-({N-(5-chloro-2-methoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6105350.png)
![2-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6105361.png)
![ethyl 3-(3,4-dimethoxyphenyl)-7-[(2-methylbenzoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B6105367.png)

![7-(2-methoxyethyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6105390.png)
![N-(3-chloro-4-methylphenyl)-2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6105396.png)
![2-cyclopropyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6105401.png)
![2-[(4-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6105409.png)
![4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B6105425.png)
